molecular formula C9H13BrN2O2 B13658456 tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate CAS No. 293733-52-5

tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B13658456
CAS No.: 293733-52-5
M. Wt: 261.12 g/mol
InChI Key: BEGYVUYXYJDDGA-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate typically involves the bromination of a precursor imidazole compound. One common method includes the reaction of 1-methyl-1H-imidazole-5-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature to ensure selective bromination at the desired position on the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield tert-butyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, while coupling reactions can produce various biaryl derivatives.

Scientific Research Applications

tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butyl ester group can influence the compound’s binding affinity and selectivity towards these targets. The imidazole ring itself can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-ethoxycarbonylimidazole-4-carboxylate
  • tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis. Additionally, the tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability compared to similar compounds .

Properties

CAS No.

293733-52-5

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

tert-butyl 2-bromo-3-methylimidazole-4-carboxylate

InChI

InChI=1S/C9H13BrN2O2/c1-9(2,3)14-7(13)6-5-11-8(10)12(6)4/h5H,1-4H3

InChI Key

BEGYVUYXYJDDGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(N1C)Br

Origin of Product

United States

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